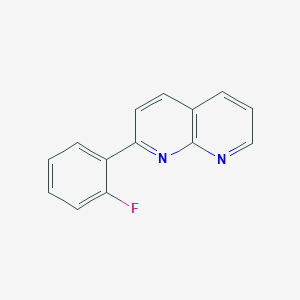
2-(2-Fluorophenyl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-1,8-naphthyridine is a synthetic compound that belongs to the class of heterocyclic compounds. It has been studied extensively for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-1,8-naphthyridine has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal activity.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-1,8-naphthyridine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
2-(2-Fluorophenyl)-1,8-naphthyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to reduce the levels of amyloid-beta in the brain, which may have a protective effect against Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Fluorophenyl)-1,8-naphthyridine in lab experiments is its high potency and specificity against cancer cells. It has also been shown to have low toxicity in normal cells. However, one limitation is that it may have off-target effects on other enzymes or proteins, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Fluorophenyl)-1,8-naphthyridine. One direction is to further elucidate its mechanism of action, particularly its interaction with topoisomerase II. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, it may be useful to study its potential use in other neurodegenerative diseases besides Alzheimer's disease. Finally, it may be worthwhile to explore its potential use in veterinary medicine for the treatment of cancer in animals.
Conclusion:
In conclusion, 2-(2-Fluorophenyl)-1,8-naphthyridine is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. It has shown promise as an anticancer agent, a therapeutic agent for Alzheimer's disease, and as an antibacterial and antifungal agent. Further research is needed to fully elucidate its mechanism of action and to explore its potential use in other areas of medicine.
Synthesemethoden
The synthesis of 2-(2-Fluorophenyl)-1,8-naphthyridine is a multi-step process that involves the reaction of 2-bromo-1,8-naphthyridine with 2-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Eigenschaften
CAS-Nummer |
170439-25-5 |
|---|---|
Produktname |
2-(2-Fluorophenyl)-1,8-naphthyridine |
Molekularformel |
C14H9FN2 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9FN2/c15-12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H |
InChI-Schlüssel |
MILFHVJJOVHZIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
Synonyme |
1,8-Naphthyridine,2-(2-fluorophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



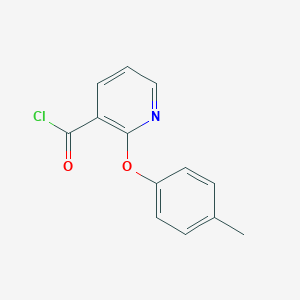
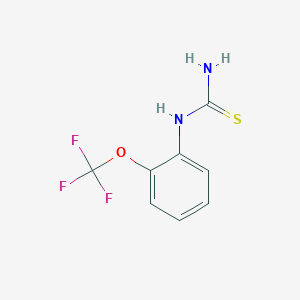
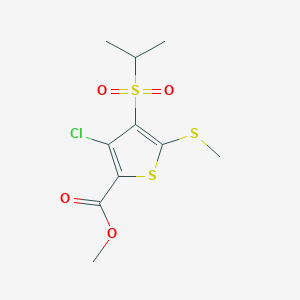
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
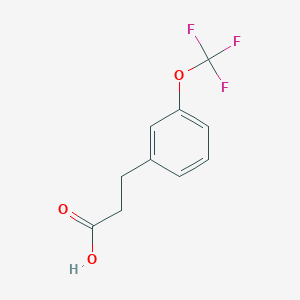
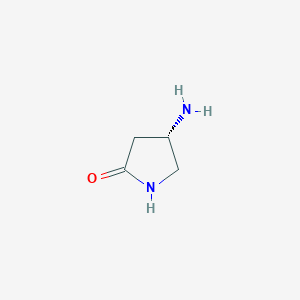

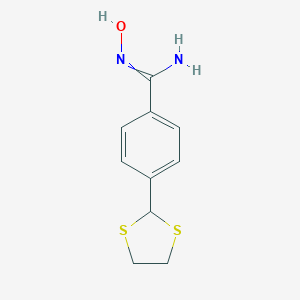

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
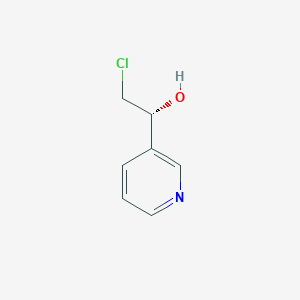

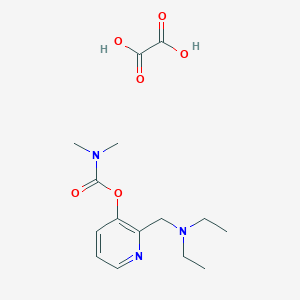
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)